molecular formula C27H32BF4N B2686924 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate CAS No. 73286-97-2

1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate

Cat. No.: B2686924
CAS No.: 73286-97-2
M. Wt: 457.36
InChI Key: XRPKGXCKFNPADD-UHFFFAOYSA-N
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Description

1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinolinium core, substituted with butyl, tert-butyl, and phenyl groups, and is paired with a tetrafluoroborate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate typically involves multi-step organic reactionsThe final step involves the formation of the tetrafluoroborate salt, which is achieved by reacting the quinolinium compound with tetrafluoroboric acid or a tetrafluoroborate salt under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinolinium derivatives. Substitution reactions can result in a variety of substituted quinolinium compounds .

Scientific Research Applications

1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-4-phenyl-1-propyl-5,6-dihydrobenzo[h]quinolin-1-ium trifluoromethanesulfonate
  • 4-tert-Butylphenylboronic acid
  • 4,4’-Di-tert-butyl-2,2’-bipyridyl

Uniqueness

1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the tetrafluoroborate anion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N.BF4/c1-5-6-18-28-25(27(2,3)4)19-24(20-12-8-7-9-13-20)23-17-16-21-14-10-11-15-22(21)26(23)28;2-1(3,4)5/h7-15,19H,5-6,16-18H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPKGXCKFNPADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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